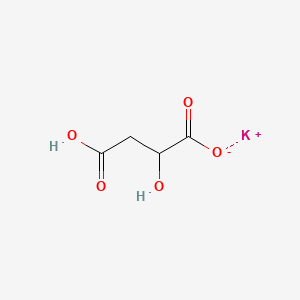
Malate de monopotassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopotassium malate, also known as potassium hydrogen malate, is a potassium salt of malic acid. It is commonly used as an acidity regulator and buffering agent in the food industry. The compound appears as a white crystalline powder with a slightly acidic taste but no odor. It is highly soluble in water and is often used in processed foods, beverages, and various industrial applications .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Monopotassium malate, a potassium salt of malic acid, primarily targets the acid-base balance in various food and beverage products . It acts as an acidity regulator or acidifier, helping to maintain the pH of the product . In the context of plant physiology, it plays a role in the transport of potassium from leaves to roots .
Mode of Action
Monopotassium malate interacts with its targets by donating its potassium ion, which is readily absorbed by the target. In food and beverage products, it releases its potassium ion and the remaining malate ion contributes to the acidity of the product . In plants, the compound oxidizes to potassium carbonate at the root, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .
Result of Action
The primary result of monopotassium malate’s action is the regulation of acidity in food and beverage products . This can enhance the taste and stability of these products. In plants, it aids in the transport of potassium, an essential nutrient for plant growth and development .
Analyse Biochimique
Biochemical Properties
Monopotassium malate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The interconversion of malate and oxaloacetate mediated by malate dehydrogenases requires oxidation/reduction of NAD(P)H/NAD(P)+ . Therefore, the trafficking of monopotassium malate serves to transport reducing equivalents, a process termed the 'malate shuttle’ .
Cellular Effects
Monopotassium malate influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of plant cells, malate functions as a redox carrier and metabolic intermediate . It can be shuttled across membranes through translocators .
Molecular Mechanism
Monopotassium malate exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression. For example, malate dehydrogenases mediate the interconversion of malate and oxaloacetate, which requires the oxidation/reduction of NAD(P)H/NAD(P)+ .
Temporal Effects in Laboratory Settings
The effects of monopotassium malate can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, the breakdown of malate was rapid in all soils with a half-life of approximately 1.7 hours .
Metabolic Pathways
Monopotassium malate is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, malate is a C4 dicarboxylic acid and is involved in a number of metabolic pathways, including the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles in plants and algae .
Transport and Distribution
Monopotassium malate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, malate can be shuttled across membranes through translocators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monopotassium malate can be synthesized by reacting malic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled pH of around 7 to 8 and a temperature range of 50 to 70°C. The resulting solution is then filtered, dried, and purified to obtain monopotassium malate .
Industrial Production Methods: In industrial settings, monopotassium malate is produced by mixing malic acid with an equimolar amount of potassium ion in water. The pH of the solution is adjusted to no more than 6.8 to initiate crystallization. The mixture is then allowed to stand until it reaches liquid-solid equilibrium, and the resultant crystals are collected and dried .
Analyse Des Réactions Chimiques
Types of Reactions: Monopotassium malate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the malate ion is replaced by other ions or molecules.
Common Reagents and Conditions:
Oxidation: Malate dehydrogenase, NAD+.
Reduction: Malate dehydrogenase, NADH.
Substitution: Various ions or molecules depending on the desired product.
Major Products Formed:
Oxaloacetate: Formed during the oxidation of monopotassium malate.
Comparaison Avec Des Composés Similaires
Monopotassium malate can be compared with other similar compounds such as:
Dipotassium malate: Another potassium salt of malic acid, used similarly as an acidity regulator and buffering agent.
Monopotassium phosphate: Used as a fertilizer and buffering agent, but differs in its chemical composition and specific applications.
Sodium malate: A sodium salt of malic acid, used in similar applications but with different solubility and reactivity properties.
Uniqueness: Monopotassium malate is unique in its specific role in metabolic pathways and its high solubility in water, making it particularly useful in various industrial and scientific applications .
Propriétés
Numéro CAS |
4675-64-3 |
|---|---|
Formule moléculaire |
C4H6KO5 |
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
potassium;2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |
Clé InChI |
VXUDZHAEAWUUPX-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)O.[K+] |
SMILES canonique |
C(C(C(=O)O)O)C(=O)O.[K] |
| 4675-64-3 | |
Numéros CAS associés |
4675-64-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)


![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)









![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)
